molecular formula C19H21N5O4 B2834519 9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844834-61-3

9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2834519
CAS RN: 844834-61-3
M. Wt: 383.408
InChI Key: PRVGMXNBNXFBJN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, some novel pyrimidine derivatives were synthesized through the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives .

Scientific Research Applications

Crystallographic Insights

The crystal structure of a closely related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction, revealing interesting conformational features. This compound exhibits a triclinic structure, where the central pyridine ring adopts a boat conformation, and the outer six-membered rings display half-chair and distorted boat forms. These structural insights contribute to the understanding of molecular conformations in similar purine derivatives (Wang et al., 2011).

Synthetic Chemistry Applications

The synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines was efficiently achieved by treating 9-aryl-6-cyanopurines with primary amines. This process involves nucleophilic attack followed by ring-opening of the imidazole unit and subsequent intramolecular cyclization. This synthetic route provides a versatile method for the preparation of pyrimido-pyrimidine structures, which are of interest for developing novel compounds with potential biological activities (Carvalho et al., 2007).

Biological Activity Studies

Research into substituted analogues based on the pyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system demonstrated significant anti-inflammatory activity in the adjuvant-induced arthritis rat model. These findings highlight the therapeutic potential of compounds within this chemical class for treating chronic inflammation and possibly other related disorders (Kaminski et al., 1989).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown promising activity as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promising activity against PARP-1 . This suggests potential future research directions in exploring these compounds as therapeutic agents for conditions involving DNA repair damage.

properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(9-4-10-23(15)18)13-5-7-14(28-3)8-6-13/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVGMXNBNXFBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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